Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
Description
Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS: 101046-34-8) is a pyrrole-derived compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . It is classified as a "building block" in organic synthesis, primarily used in research applications due to its >95% purity and structural versatility . The compound features a partially saturated pyrrole ring (2,5-dihydropyrrole) substituted with a benzyl group at the 1-position and a methyl ester at the 3-position. This configuration imparts unique electronic and steric properties, making it valuable for studying heterocyclic reactivity and designing bioactive molecules.
Properties
IUPAC Name |
methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHGZZFPSTQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363946 | |
| Record name | Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101046-34-8 | |
| Record name | Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino Esters via Nucleophilic Addition
A widely employed strategy involves the cyclization of γ-amino esters to form the dihydropyrrole core. In one protocol, methyl 3-aminopent-4-enoate is treated with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine attacks the benzyl halide, followed by intramolecular cyclization to form the 2,5-dihydropyrrole ring .
Reaction Conditions:
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Base: Triethylamine (TEA)
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Yield: 70–85%
Mechanistic Insight:
The base deprotonates the amine, enhancing its nucleophilicity. Subsequent benzylation generates a secondary amine, which undergoes cyclization via conjugate addition to the α,β-unsaturated ester. Proton NMR analysis of intermediates confirms the formation of the dihydro intermediate before aromatization .
Grignard Reagent-Mediated Ring Formation
Grignard reagents facilitate the construction of the dihydropyrrole skeleton through addition to pre-functionalized esters. For example, methyl 3-oxo-4-pentenoate reacts with benzylmagnesium bromide in tetrahydrofuran (THF) at −15°C, followed by acid quenching to yield the dihydropyrrole derivative .
Key Steps:
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Grignard Addition: The organomagnesium reagent adds to the carbonyl group, forming a tertiary alcohol intermediate.
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Cyclization: Acidic workup promotes dehydration and ring closure.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Temperature | −15°C |
| Solvent | THF/Toluene (3:1) |
| Reaction Time | 3–5 hours |
| Isolated Yield | 65–75% |
This method avoids the need for transition-metal catalysts, making it cost-effective for large-scale synthesis .
Reductive Amination of Pyrrole Precursors
Partial reduction of fully aromatic pyrroles offers a route to dihydropyrroles. Methyl 1-benzylpyrrole-3-carboxylate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under mild hydrogen pressure (1–2 atm). Selective saturation of the 2,5-positions is achieved by controlling reaction time and temperature .
Analytical Validation:
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1H NMR (500 MHz, CDCl3): δ 7.40–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, N-CH2-Ar), 3.72 (s, 3H, COOCH3), 3.12–2.98 (m, 4H, pyrroline-H) .
Limitations:
Over-reduction to pyrrolidines occurs if hydrogenation exceeds 6 hours.
Oxidative Aromatization of Dihydro Intermediates
A metal-free approach utilizes tert-butyl hydroperoxide (TBHP) and activated carbon to oxidize dihydropyrroles to pyrroles. While primarily used for aromatization, terminating the reaction early preserves the dihydro structure. For instance, methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is synthesized by quenching the TBHP-mediated oxidation after 30 minutes .
Comparative Data:
| Oxidizing Agent | Reaction Time | Dihydro:Pyrrole Ratio |
|---|---|---|
| TBHP/Activated C | 30 min | 9:1 |
| DDQ | 10 min | 3:1 |
| MnO2 | 2 hours | 1:2 |
TBHP provides superior selectivity for the dihydro product due to its milder oxidative strength .
Multicomponent Reactions (MCRs)
A one-pot MCR strategy condenses methyl glyoxylate, benzylamine, and acrolein in ethanol under reflux. The reaction proceeds via imine formation, followed by aza-Michael addition and cyclization.
Advantages:
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No purification of intermediates required.
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Scalable to gram quantities (yield: 60–68%).
13C NMR Analysis:
Peaks at δ 170.2 (COOCH3), 135.4 (N-CH2-Ar), and 52.1 (COOCH3) confirm ester and benzyl functionalities .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyrrole-Ester Family
Table 1: Key Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Effects on Reactivity and Stability
- Benzyl vs. Pyridyl Groups : The benzyl group in the target compound enhances aromatic π-stacking interactions, while pyridyl-substituted analogues (e.g., Ethyl 4-2'-pyridyl-2-methylpyrrole-3-carboxylate ) exhibit metal-coordination capabilities due to the nitrogen lone pair.
- Ester Groups : Methyl esters (target compound) are less hydrolytically stable than ethyl esters (e.g., compounds in ), influencing their utility in aqueous environments.
Saturation and Ring Conformation
- The 2,5-dihydropyrrole core in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated pyrroles like Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate . This difference affects electronic properties and susceptibility to electrophilic substitution.
Crystallographic and Solubility Behavior
- Crystal Packing: The naphthalene-containing analogue (Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, C₂₄H₂₃NO₃ ) exhibits a dihedral angle of 76.82° between aromatic systems, promoting rigid crystal packing via C–H⋯O interactions. In contrast, the target compound’s benzyl group may favor less ordered packing.
- Solubility : Bulky substituents (e.g., 4-benzylbenzoyl in ) reduce solubility in polar solvents compared to the target compound’s simpler benzyl group.
Table 2: Analytical Data from Representative Studies
Biological Activity
Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. The compound features a dihydropyrrole ring structure with a carboxylate ester functional group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives of pyrrole can demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
A comparative analysis of the antimicrobial activity of related compounds is illustrated in the following table:
| Compound Name | Activity Against MRSA | Activity Against Other Bacteria |
|---|---|---|
| This compound | Moderate | Moderate |
| Indole derivatives | High | High |
| Quinoxaline derivatives | Very High | High |
These findings suggest that while this compound shows potential, there are more potent alternatives available in the literature.
Antiparasitic Activity
The compound's antiparasitic effects have been evaluated against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that related pyrrole derivatives exhibited selective activity against various strains of P. falciparum, with effective concentrations (EC50) ranging from 2 to 28 nM. This selectivity is significant when compared to cytotoxicity levels in mammalian cells (L6), which were found to be much higher (around 15,000 nM) .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Receptor Binding : The compound's structure allows it to bind with high affinity to receptors involved in inflammation and neuroprotection, suggesting potential therapeutic applications in these areas .
- Enzyme Inhibition : Similar compounds have been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the pyrrole ring significantly affect biological activity. For example, modifications that enhance lipophilicity tend to improve antimicrobial potency.
- Metabolic Stability : The presence of methyl groups on the pyrrole ring has been associated with metabolic instability; removing or substituting these groups can lead to substantial changes in activity .
Case Studies
Several case studies highlight the potential applications of this compound:
- In Vitro Studies : A study demonstrated that this compound could inhibit the growth of P. falciparum effectively while maintaining low toxicity towards mammalian cells .
- Antitumor Activity : Investigations into structurally related compounds have revealed promising antitumor activity against ovarian cancer xenografts in animal models, indicating potential for further development .
Q & A
Q. Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Temperature : Reactions are typically conducted at 60–100°C to balance yield and side-product formation.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
